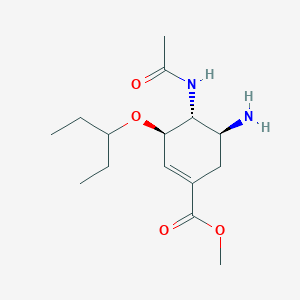

Oseltamivir, ester méthylique de l'acide

Vue d'ensemble

Description

L'ester méthylique de l'acide oseltamivir est une forme précurseur de l'agent antiviral acide oseltamivir. Il est converti en acide oseltamivir par l'enzyme carboxylestérase 1. L'acide oseltamivir est un inhibiteur de la neuraminidase, ce qui signifie qu'il empêche la propagation du virus de la grippe en inhibant l'activité de l'enzyme neuraminidase virale .

Applications De Recherche Scientifique

Oseltamivir Acid methyl ester has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of oseltamivir acid, which is an important antiviral agent.

Biology: It is studied for its role in inhibiting the neuraminidase enzyme, which is crucial for the replication of the influenza virus.

Medicine: Oseltamivir acid, derived from its methyl ester, is used to treat and prevent influenza infections.

Industry: The compound is used in the pharmaceutical industry for the production of antiviral medications

Mécanisme D'action

Target of Action

Oseltamivir Acid Methyl Ester is a precursor form of oseltamivir acid . The primary target of oseltamivir acid is the viral neuraminidase enzyme found on the surface of the influenza virus . This enzyme plays a crucial role in the life cycle of the virus, particularly in the release of new virus particles from host cells .

Mode of Action

Oseltamivir Acid Methyl Ester is converted to oseltamivir acid by carboxylesterase 1 (CES1) . Once converted, oseltamivir acid exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the budding of the virus from the host cell, thereby limiting viral replication and infectivity .

Biochemical Pathways

The biochemical pathway affected by Oseltamivir Acid Methyl Ester involves the conversion of the compound to oseltamivir acid by CES1 . This conversion allows oseltamivir acid to inhibit the neuraminidase enzyme, preventing the release of new virus particles from host cells . The downstream effect of this action is a reduction in viral load and the course of infection in the host .

Pharmacokinetics

Oseltamivir Acid Methyl Ester is rapidly metabolized to the active form, oseltamivir acid, which has high bioavailability . The pharmacokinetics of oseltamivir and oseltamivir carboxylate are dose proportional after repeated doses . More than 90% of oseltamivir is eliminated through conversion to oseltamivir carboxylate and subsequent renal excretion .

Result of Action

The molecular and cellular effects of Oseltamivir Acid Methyl Ester’s action involve the inhibition of the viral neuraminidase enzyme, which prevents the release of new virus particles from host cells . This results in a reduction in viral replication and infectivity, potentially decreasing the severity and duration of influenza symptoms .

Action Environment

The action, efficacy, and stability of Oseltamivir Acid Methyl Ester can be influenced by various environmental factors. For instance, the clinical benefit of oseltamivir is greatest when administered within 48 hours of the onset of influenza symptoms . Beyond this time frame, the effectiveness of the drug decreases significantly . Furthermore, the pharmacokinetics of oseltamivir might be altered in liver cirrhosis, depending on the degree of severity .

Analyse Biochimique

Biochemical Properties

Oseltamivir Acid Methyl Ester interacts with the enzyme carboxylesterase 1 (CES1), which converts it into oseltamivir acid . This conversion is a crucial step in its biochemical reaction.

Cellular Effects

Oseltamivir Acid Methyl Ester, once converted to oseltamivir acid, exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the virus . This prevents budding from the host cell, viral replication, and infectivity . It has been shown to have a significant impact on virological parameters .

Molecular Mechanism

The molecular mechanism of action of Oseltamivir Acid Methyl Ester involves the inhibition of the viral neuraminidase enzyme . This enzyme is crucial for the release of new virus particles from host cells. By inhibiting this enzyme, Oseltamivir Acid Methyl Ester prevents the virus from spreading to other cells .

Temporal Effects in Laboratory Settings

It is known that the clinical benefit of oseltamivir is greatest when administered within 48 hours of the onset of influenza symptoms .

Dosage Effects in Animal Models

In animal models, the in vivo efficacy of oseltamivir is lower against viruses that show reduced inhibition by oseltamivir in laboratory testing

Metabolic Pathways

Oseltamivir Acid Methyl Ester is involved in the metabolic pathway where it is converted to oseltamivir acid by the enzyme carboxylesterase 1 (CES1) . This is a crucial step in the compound’s metabolic process.

Transport and Distribution

It is known that oseltamivir is readily absorbed from the gastrointestinal tract after oral administration .

Subcellular Localization

Once converted to oseltamivir acid, it inhibits the viral neuraminidase enzyme found on the surface of the virus , suggesting that it interacts with the viral particles within the host cells.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'ester méthylique de l'acide oseltamivir implique plusieurs étapes. Une méthode commence par la conversion d'un ester alkyl shikimate en tris-mésylate correspondant en le faisant réagir avec du chlorure de méthanesulfonyle en présence d'un solvant organique aprotique et d'une base organique. Ceci est suivi par un déplacement stéréosélectif du substituant mésyloxy par l'azide, et des réactions ultérieures pour former l'aziridine, qui est ensuite ouverte par un acide de Lewis pour former le produit désiré .

Méthodes de production industrielle

La production industrielle de l'ester méthylique de l'acide oseltamivir implique généralement l'utilisation de solvants organiques et de catalyseurs pour optimiser le rendement et l'efficacité. Par exemple, l'utilisation d'un catalyseur de Lindlar sous des conditions de pression et de température spécifiques peut simplifier le processus de purification et réduire les coûts .

Analyse Des Réactions Chimiques

Types de réactions

L'ester méthylique de l'acide oseltamivir subit diverses réactions chimiques, notamment:

Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution: Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions communs

Les réactifs courants utilisés dans ces réactions comprennent le chlorure de méthanesulfonyle, l'azide et les acides de Lewis. Les conditions impliquent souvent l'utilisation de solvants organiques aprotiques et de catalyseurs spécifiques pour atteindre les transformations désirées .

Principaux produits formés

Le principal produit formé par ces réactions est l'acide oseltamivir, qui est l'agent antiviral actif utilisé pour traiter la grippe .

Applications de la recherche scientifique

L'ester méthylique de l'acide oseltamivir a plusieurs applications de recherche scientifique:

Chimie: Il est utilisé comme précurseur dans la synthèse de l'acide oseltamivir, qui est un agent antiviral important.

Biologie: Il est étudié pour son rôle dans l'inhibition de l'enzyme neuraminidase, qui est essentielle à la réplication du virus de la grippe.

Médecine: L'acide oseltamivir, dérivé de son ester méthylique, est utilisé pour traiter et prévenir les infections grippales.

Industrie: Le composé est utilisé dans l'industrie pharmaceutique pour la production de médicaments antiviraux

Mécanisme d'action

L'ester méthylique de l'acide oseltamivir est converti en acide oseltamivir par la carboxylestérase 1. L'acide oseltamivir inhibe ensuite l'enzyme neuraminidase à la surface du virus de la grippe. Cette inhibition empêche le virus de libérer de nouvelles particules virales des cellules hôtes infectées, limitant ainsi la propagation de l'infection .

Comparaison Avec Des Composés Similaires

Composés similaires

Zanamivir: Un autre inhibiteur de la neuraminidase utilisé pour traiter la grippe.

Peramivir: Un inhibiteur de la neuraminidase administré par voie intraveineuse pour le traitement de la grippe.

Laninamivir: Un inhibiteur de la neuraminidase à action prolongée utilisé pour le traitement de la grippe.

Unicité

L'ester méthylique de l'acide oseltamivir est unique par sa biodisponibilité orale et sa conversion en forme active, l'acide oseltamivir, qui a une forte affinité pour l'enzyme neuraminidase. Cela le rend particulièrement efficace dans le traitement de la grippe lorsqu'il est administré au début de l'infection .

Propriétés

IUPAC Name |

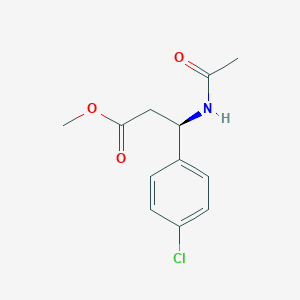

methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O4/c1-5-11(6-2)21-13-8-10(15(19)20-4)7-12(16)14(13)17-9(3)18/h8,11-14H,5-7,16H2,1-4H3,(H,17,18)/t12-,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFJHRGEFIDLDI-BFHYXJOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208720-71-2 | |

| Record name | Oseltamivir acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208720712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OSELTAMIVIR ACID METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA6M0DID7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid](/img/structure/B1589724.png)

![5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B1589736.png)

![4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1589740.png)